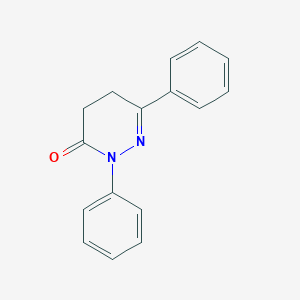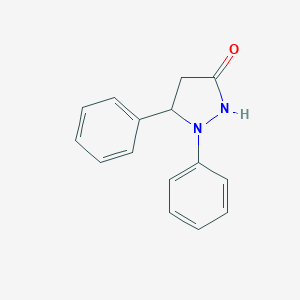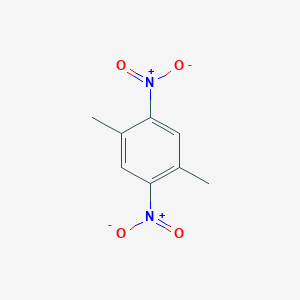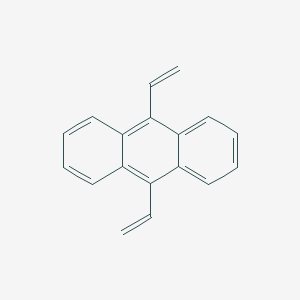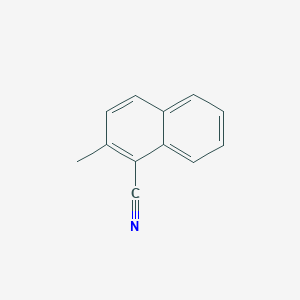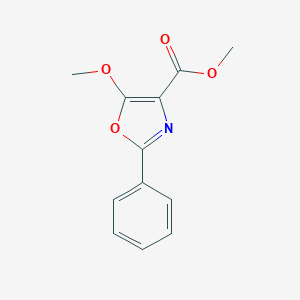
Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate is a chemical compound that is widely used in scientific research. It is a member of the oxazole family of compounds and has a range of applications in the fields of chemistry, biology, and pharmacology.
Mécanisme D'action
The mechanism of action of Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate is not well understood. However, it is believed to interact with proteins in the body, particularly those involved in cell signaling pathways. It may also have an effect on the immune system and inflammation.
Effets Biochimiques Et Physiologiques
Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and may also have anti-cancer and anti-bacterial properties. It has also been shown to have an effect on the immune system, although the exact nature of this effect is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is readily available from commercial suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it does have some limitations. It is not particularly soluble in water, which can make it difficult to work with in some experiments. It also has a relatively low melting point, which can make it difficult to handle at high temperatures.
Orientations Futures
There are a number of future directions for research involving Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate. One area of interest is the development of new drugs based on this compound. It has already been used in the development of compounds with potential anti-cancer, anti-inflammatory, and anti-bacterial properties, but there is potential for further development in these areas. Another area of interest is the development of new materials based on this compound. It has already been used in the development of polymers and liquid crystals, but there is potential for further development in these areas as well. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of its effects on the body.
Méthodes De Synthèse
Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate under basic conditions to form the corresponding nitroalkene. The nitroalkene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with methyl chloroformate and a base to form the ester.
Applications De Recherche Scientifique
Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate has a range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds, particularly in the development of drugs. It has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been used in the development of new materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
53872-19-8 |
|---|---|
Nom du produit |
Methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate |
Formule moléculaire |
C12H11NO4 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-15-11(14)9-12(16-2)17-10(13-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
KEINDUWFIWFMLM-UHFFFAOYSA-N |
SMILES |
COC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
COC1=C(N=C(O1)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



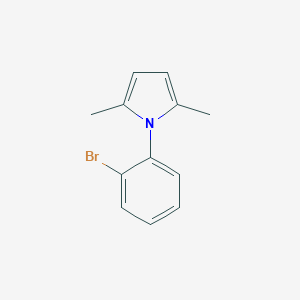
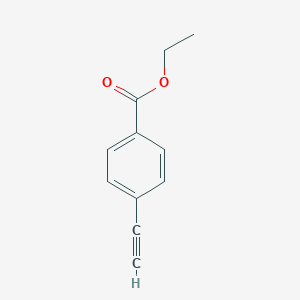
![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
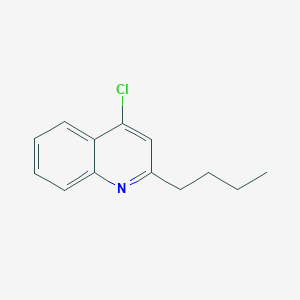
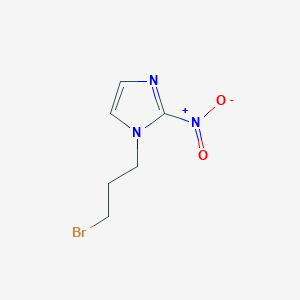
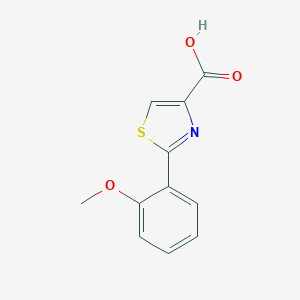
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
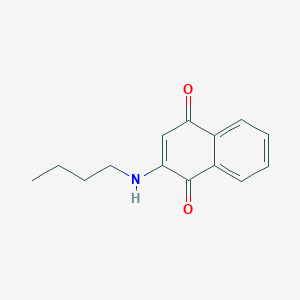
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
